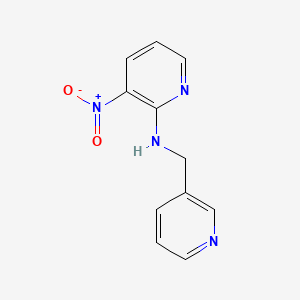
5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves multi-step chemical reactions. These compounds are often synthesized through a series of reactions starting from basic heterocyclic scaffolds, such as pyrazole, isoxazole, and piperidine derivatives. For instance, Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the diversity in the synthetic approach toward related structures (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of heterocyclic rings that contribute to their unique chemical and physical properties. The molecular interaction and conformational analysis using computational methods, as demonstrated by Shim et al. (2002), provide insights into the structural aspects of similar compounds. These studies often involve quantum chemical calculations to understand the energetics and steric effects influencing the molecular conformation (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups attached to the heterocyclic frameworks. Martins et al. (2002) describe the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, highlighting the versatility of isoxazole derivatives in undergoing various chemical transformations (Martins et al., 2002).
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonism
This compound is involved in studies related to cannabinoid receptor antagonism. The biarylpyrazole structure of similar compounds has been crucial in exploring cannabinoid receptor binding sites and has potential therapeutic applications in antagonizing the side effects of cannabinoids. These compounds, including variations of 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, have been instrumental in understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Molecular Interaction Studies
Molecular interaction studies of similar compounds with the CB1 cannabinoid receptor have been conducted to understand the binding dynamics. These studies use techniques like conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. Such research aids in understanding how these compounds interact with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).
Antimicrobial Activity
Derivatives of pyrazole, which include structures similar to this compound, have been synthesized and tested for their antimicrobial activity. This research is significant in the development of new antimicrobial agents, especially against resistant strains of bacteria and other microorganisms (Panda et al., 2011).
Antitubercular Agents
Studies have also focused on synthesizing and evaluating pyrazole derivatives as potential antitubercular agents. These compounds exhibit promising in vitro potency against various strains of Mycobacterium tuberculosis, indicating their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-13(19-22-11)15(21)18-9-12-2-6-20(7-3-12)14-10-16-4-5-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEAWGYYACUJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

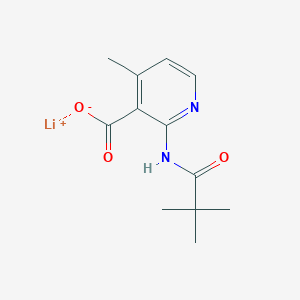
![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)
![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
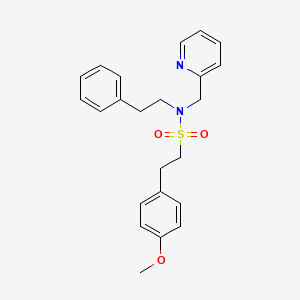
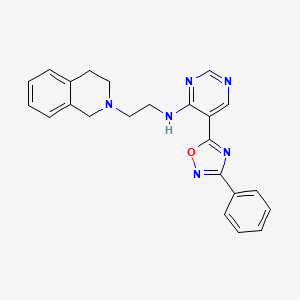

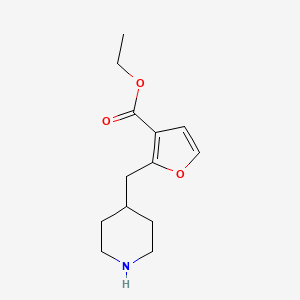
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)

